molecular formula C17H11F3N2O3 B5722775 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid

5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid

Cat. No.: B5722775
M. Wt: 348.28 g/mol
InChI Key: TZAOWJLQYSZIKW-UHFFFAOYSA-N
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Description

5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a benzylamino group, trifluoromethyl groups, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Benzylation: The benzylamino group is introduced through nucleophilic substitution reactions, where benzylamine reacts with a suitable leaving group on the quinoline core.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzylamine, alkyl halides, and various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinolines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity to these targets, while the quinoline core facilitates its insertion into biological membranes. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic Acid is unique due to the presence of trifluoromethyl groups, which significantly enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and material science applications.

Properties

IUPAC Name

5-(benzylamino)-6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c18-11-12(19)14(21-6-8-4-2-1-3-5-8)10-15(13(11)20)22-7-9(16(10)23)17(24)25/h1-5,7,21H,6H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAOWJLQYSZIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C3=C2C(=O)C(=CN3)C(=O)O)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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